molecular formula C9H7Cl2O3- B1234666 (2S)-2-(2,4-dichlorophenoxy)propanoate

(2S)-2-(2,4-dichlorophenoxy)propanoate

Cat. No.: B1234666
M. Wt: 234.05 g/mol
InChI Key: MZHCENGPTKEIGP-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-dichlorprop(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (S)-dichlorprop. The major species at pH 7.3 It is a conjugate base of a (S)-dichlorprop. It is an enantiomer of a (R)-dichlorprop(1-).

Scientific Research Applications

Adsorption Studies

Research has shown that (2S)-2-(2,4-dichlorophenoxy)propanoate, commonly associated with herbicides like 2,4-DP, can be effectively adsorbed from aqueous solutions using electrochemically generated aluminum hydroxides. This process, which involves the anodic dissolution of a sacrificial aluminum anode, achieved a removal efficiency of 93.0%, indicating its potential for environmental remediation efforts to remove herbicide contaminants from water sources (Kamaraj et al., 2015).

Chromatography and Detection

Capillary liquid chromatography (cLC) has been utilized to detect this compound and other similar herbicides in apple juice samples, highlighting the method's sensitivity and effectiveness. This technique, which involves preconcentration on a cation exchanger, demonstrates the capability to detect herbicide residues in food products, ensuring compliance with safety standards and regulations (Rosales-Conrado et al., 2005).

Sorption Mechanisms

A comprehensive review of sorption experiments involving 2,4-D and related phenoxy herbicides, including this compound, has provided insights into the factors influencing their sorption in soils and other materials. Understanding these mechanisms is crucial for predicting the environmental fate of these herbicides and devising strategies for their management and remediation (Werner et al., 2012).

Enantioselective Catabolism

Studies on the enantioselective catabolism of phenoxyalkanoic acid herbicides, including this compound, by microorganisms such as Sphingopyxis sp. DBS4, shed light on the biological degradation processes of these compounds. This research helps in understanding the environmental fate of herbicides and supports the development of bioremediation strategies for contaminated sites (Zhang et al., 2020).

Environmental Toxicology

Investigations into the environmental toxicology of chlorophenoxy herbicides, including their effects and mechanisms of action, contribute to a deeper understanding of their impact on ecosystems. Research in this area informs regulatory policies and guides the development of safer agricultural practices (Zuanazzi et al., 2020).

Properties

Molecular Formula

C9H7Cl2O3-

Molecular Weight

234.05 g/mol

IUPAC Name

(2S)-2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/p-1/t5-/m0/s1

InChI Key

MZHCENGPTKEIGP-YFKPBYRVSA-M

Isomeric SMILES

C[C@@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl

SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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